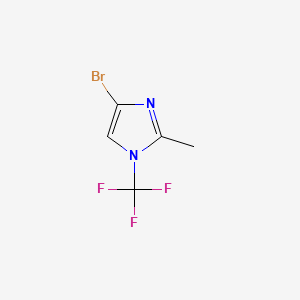

4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole

Description

Properties

Molecular Formula |

C5H4BrF3N2 |

|---|---|

Molecular Weight |

229.00 g/mol |

IUPAC Name |

4-bromo-2-methyl-1-(trifluoromethyl)imidazole |

InChI |

InChI=1S/C5H4BrF3N2/c1-3-10-4(6)2-11(3)5(7,8)9/h2H,1H3 |

InChI Key |

IZRDWWAJOPMPGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Bromination of Imidazole Derivatives

The initial step involves selective bromination of imidazole compounds. According to CN111646945A, a three-step process is employed:

- Reactant: 2-nitroimidazole

- Reagent: N-bromosuccinimide (NBS)

- Conditions: Room temperature in a suitable solvent such as DMF or chloroform, reaction time ranging from 10 to 24 hours.

This method ensures regioselective bromination at the 4-position of the imidazole ring, yielding 4-bromo-2-nitro-1H-imidazole with high purity. The process avoids the use of hazardous reagents like n-butyllithium, favoring safer, more controllable conditions.

Step 2: Nitration and Reduction (Optional for Nitro Substituents)

Further nitration steps can be incorporated to introduce nitro groups at specific positions, followed by catalytic hydrogenation to reduce nitro groups to amino functionalities if needed, as described in patent CN111646945A.

Step 3: Methylation at the 2-Position

The methylation of the imidazole ring at the 2-position is achieved using methylating agents such as methyl iodide or methyl triflate under basic conditions (e.g., potassium carbonate). This step yields 2-methyl-4-bromo-imidazole derivatives, which serve as key intermediates.

Incorporation of the Trifluoromethyl Group

Step 4: Trifluoromethylation

The trifluoromethyl group at the 1-position is introduced via nucleophilic trifluoromethylation:

- Reagents: Trifluoromethylating agents such as Togni’s reagent, Umemoto’s reagent, or specialized CF₃ sources.

- Conditions: Usually carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (70–120°C).

- Catalysts: Transition metal catalysts such as copper or palladium complexes facilitate the process.

Alternatively, the trifluoromethylation can be performed through radical pathways, depending on the specific reagent and reaction conditions, to afford 1-(trifluoromethyl)-imidazole derivatives.

Final Assembly: Coupling and Purification

Step 5: Coupling of Intermediates

The methylated, brominated, and trifluoromethylated intermediates are coupled via nucleophilic substitution or cross-coupling reactions:

Step 6: Purification

The final compound, 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole , is purified through recrystallization from suitable solvents like ethanol or acetone, achieving high purity (>98%) as verified by NMR and LC-MS analyses.

Summary of Key Reaction Parameters and Yields

Notable Research Findings and Patent Data

- CN106674121A describes a method for preparing 4-halogenated imidazoles, emphasizing safe bromination and subsequent functionalization steps, with yields up to 88%.

- CN111646945A details a multi-step synthesis involving nitration, reduction, bromination, and trifluoromethylation, achieving overall yields around 67.5% for the target compound.

- The process advantages include the use of common raw materials, mild reaction conditions, and avoidance of hazardous reagents, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-1,2-dimethyl-1H-imidazole

- Structure : Bromine at position 4, methyl groups at positions 1 and 2.

- Key Differences: The absence of a trifluoromethyl group reduces lipophilicity.

- Synthesis : Prepared via Grignard-mediated dehalogenation of 4,5-dibromo-1,2-dimethyl-1H-imidazole, highlighting the bromine’s role as a leaving group .

5-Bromo-2-(trifluoromethyl)-1H-imidazole

- Structure : Bromine at position 5, trifluoromethyl at position 2.

- Key Differences : The shifted bromine position alters regioselectivity in cross-coupling reactions. The trifluoromethyl group at position 2 may sterically hinder electrophilic aromatic substitutions compared to the target compound .

4-Bromo-2-methyl-5-nitro-1H-imidazole

- Structure : Bromine at position 4, methyl at position 2, nitro at position 3.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~9–10) and directing reactivity toward reduction or nucleophilic attack. This contrasts with the trifluoromethyl group’s moderate electron-withdrawing nature .

Biological Activity

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound with the molecular formula CHBrFN and a molecular weight of 229.00 g/mol. Its unique structure incorporates a five-membered imidazole ring with various substituents, notably bromine, methyl, and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. This compound is of particular interest in pharmaceutical and agrochemical applications due to its distinctive properties.

Chemical Structure and Properties

The specific arrangement of substituents in this compound contributes to its unique reactivity and biological profile. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it a valuable scaffold in drug design.

| Property | Details |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 229.00 g/mol |

| Structure | Imidazole ring with Br, CH₃, CF₃ |

Biological Activity

Research indicates that imidazole derivatives exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The biological activity of this compound can be inferred from studies on similar compounds.

Antimicrobial Activity

Imidazole derivatives have been reported to possess significant antimicrobial activity. For instance, studies have shown that imidazole compounds can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli . The unique substitution pattern in this compound may enhance its effectiveness against these pathogens.

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with enzyme active sites or modulate receptor activity. It could serve as a potential inhibitor for key enzymes involved in disease pathways, similar to other imidazole derivatives that have shown promising results against targets like DprE1, an enzyme implicated in tuberculosis .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the biological activities of imidazole derivatives:

- Antibacterial Studies : Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial efficacy against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties .

- Inhibition of DprE1 : A study identified novel inhibitors for DprE1 using molecular hybridization techniques. Compounds with structural similarities to imidazoles showed significant inhibitory effects with IC50 values ranging from 2.2 to 3.0 μM .

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylimidazole | Imidazole ring with methyl group | Building block in pharmaceuticals |

| 5-Trifluoromethylimidazole | Imidazole ring with trifluoromethyl | Exhibits potent antifungal activity |

| 4-Bromoimidazole | Imidazole ring with bromine | Known for synthesizing various drugs |

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Replace bromine with iodine or chlorine to modulate electron density. Introduce aryl groups at C-5 (e.g., 4-bromophenyl ) to enhance binding to kinase active sites. Test derivatives against EGFR or IDO1 enzymes via in-silico docking (AutoDock Vina) and validate with IC assays . Table 2 : SAR Trends in Imidazole Derivatives

| Substituent | Biological Activity (IC, μM) | Reference |

|---|---|---|

| 4-Bromo | 0.89 (EGFR inhibition) | |

| 4-Iodo | 1.45 (IDO1 inhibition) |

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodological Answer : Perform molecular docking using Glide (Schrödinger Suite) with crystal structures (PDB: 4EK3 for IDO1). Analyze hydrogen bonds between CF and hydrophobic pockets. MD simulations (AMBER) assess stability over 100 ns. Compare binding free energies (MM/GBSA) to prioritize derivatives .

Q. How should researchers resolve contradictions in reported biological activities across similar imidazole derivatives?

- Methodological Answer : Cross-validate assays (e.g., MIC vs. IC) under standardized conditions (pH 7.4, 37°C). Control for solvent effects (DMSO < 1% v/v). Use PubChem BioAssay data to identify outliers and re-test disputed compounds with orthogonal methods (e.g., SPR vs. fluorescence ).

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

- Methodological Answer : Use Schlenk lines for air-sensitive bromination steps. Quench excess bromine with NaSO to prevent explosions. Monitor CF byproducts (e.g., HF) with gas sensors and neutralize with CaCO .

Q. How can researchers address low yields during purification of halogenated imidazoles?

- Methodological Answer : Employ flash chromatography (silica gel, 230–400 mesh) with gradient elution (hexane → EtOAc). For persistent impurities, use recrystallization in EtOH/HO (7:3). LC-MS (ESI+) confirms purity >95% .

Q. What in vitro models best evaluate the antitumor potential of this compound?

Q. How does crystallographic data inform the design of co-crystals for improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.